1-phenethyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a phenethyl substituent, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds via cyclization to form the benzimidazole ring. For instance, the reaction of o-phenylenediamine with phenylacetaldehyde in the presence of a strong acid like hydrochloric acid can yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include using catalysts, controlling temperature, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1H-benzo[d]imidazole: The parent compound without the phenethyl substituent.
2-Phenyl-1H-benzo[d]imidazole: A similar compound with a phenyl group instead of a phenethyl group.
1-Methyl-1H-benzo[d]imidazole: A methyl-substituted benzimidazole.
Uniqueness: 1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its phenethyl substituent, which imparts distinct chemical and biological properties. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Biological Activity
1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities and potential therapeutic applications. This article provides an in-depth review of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the phenethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, effectively blocking substrate access. This mechanism is critical in its potential anticancer and antimicrobial activities.
- Interaction with Cellular Receptors : It may modulate signal transduction pathways by interacting with cellular receptors, influencing cellular functions such as proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values ranging from 16.38 μM to 29.39 μM against breast cancer cell lines (MDA-MB-231) and other tumor types .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : It shows effective antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus (MIC < 8 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
Benzimidazole derivatives, including this compound, have been noted for their anti-inflammatory properties. They exert these effects by interacting with inflammatory pathways and inhibiting cyclooxygenase enzymes .
Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study on the antiproliferative effects of various benzimidazole derivatives highlighted that compounds similar to this compound significantly induced apoptosis in cancer cells through mitochondrial pathways, resulting in cytochrome c release and caspase activation .
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of benzimidazole derivatives against biofilm-forming bacteria, demonstrating that certain derivatives exhibited potent activity against both planktonic and biofilm states of Staphylococcus aureus .
Properties
IUPAC Name |
3-(2-phenylethyl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAGJXUKLXPDRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.